2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride
Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride is a heterocyclic compound with the molecular formula C10H14ClN. It is a derivative of azepine, a seven-membered nitrogen-containing ring structure.
Mechanism of Action
Target of Action
The primary target of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride is the 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is known to play a significant role in regulating mood, anxiety, feeding, and reproductive behavior .
Mode of Action
This compound acts as an agonist at the 5-HT2C receptor . This means it binds to this receptor and activates it, mimicking the action of the natural ligand, serotonin. The activation of the 5-HT2C receptor leads to a series of intracellular events, including the release of calcium from intracellular stores and the activation of the enzyme phospholipase C .
Biochemical Pathways
The activation of the 5-HT2C receptor by this compound triggers the phosphoinositide/calcium pathway . This pathway involves the activation of phospholipase C, which catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. These events lead to various downstream effects, including changes in gene expression and neuronal excitability .
Pharmacokinetics
It is known to have high gi absorption and is a p-gp substrate . More research is needed to fully understand its pharmacokinetic profile.
Result of Action
The activation of the 5-HT2C receptor by this compound can lead to various molecular and cellular effects, depending on the specific cell type and physiological context. These effects may include changes in neuronal firing rates, alterations in gene expression, and modulation of synaptic plasticity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature and pH . Furthermore, its action can be modulated by the presence of other signaling molecules and by the specific cellular and tissue context. More research is needed to fully understand how these and other environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-phenylenebis(ethane-2,1-diyl) dimethanesulfonate with ammonia or primary amines under high-temperature conditions . Another approach is the Eschweiler–Clarke reaction, which involves the methylation of amines using formaldehyde and formic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted azepine derivatives .
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is used in the synthesis of materials with specific chemical properties
Comparison with Similar Compounds
Similar Compounds
Lorcaserin hydrochloride: A similar compound used as an appetite suppressant.
5-Azabenzocycloheptene: Another azepine derivative with potential therapeutic applications
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride is unique due to its specific ring structure and the presence of a chlorine atom, which imparts distinct chemical properties.
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-4-10-6-8-11-7-5-9(10)3-1;/h1-4,11H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUGICZMQIRBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589266 | |
Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17379-01-0 | |
Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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